molecular formula C21H18ClN5O2S B2928974 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 946365-86-2

2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide

Numéro de catalogue: B2928974
Numéro CAS: 946365-86-2
Poids moléculaire: 439.92
Clé InChI: XABQLHJMIPNNOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by a fused heterocyclic core, a 4-chlorophenyl substituent at the pyrazole ring, and a thioether-linked acetamide group with an N-(4-ethylphenyl) substituent. Its molecular formula is C₂₁H₁₉ClN₅O₂S, with a molecular weight of 449.92 g/mol (calculated). Pyrazolo-pyrimidine scaffolds are widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with enzymes and receptors involved in signaling pathways.

Propriétés

IUPAC Name

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-2-13-3-7-15(8-4-13)24-18(28)12-30-21-25-19-17(20(29)26-21)11-23-27(19)16-9-5-14(22)6-10-16/h3-11H,2,12H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABQLHJMIPNNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide , with the molecular formula C21H18ClN5O2S and a molecular weight of 439.92, is a pyrazolo[3,4-d]pyrimidine derivative that has garnered interest due to its potential biological activities. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The IUPAC name for this compound is 2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-ethylphenyl)acetamide . The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various bioactive properties. The presence of the thio group and ethylphenyl substituent may enhance its biological interactions.

Biological Activity Overview

Research indicates that compounds with pyrazolo[3,4-d]pyrimidine structures exhibit a range of biological activities including:

  • Antiviral Activity : Pyrazolo derivatives have shown promise as antiviral agents. For instance, similar compounds have demonstrated efficacy against various viral strains by inhibiting viral replication mechanisms .
  • Anticancer Properties : Compounds in this class have been evaluated for their cytotoxic effects against cancer cell lines. Studies have reported IC50 values indicating significant inhibition of cell proliferation in various cancer models .
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by modulating pathways involved in inflammation .

The mechanisms through which 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide exerts its effects may include:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of enzymes critical for viral replication and cancer cell survival.
  • Modulation of Signaling Pathways : By interacting with specific receptors or signaling molecules, these compounds can alter cellular responses leading to apoptosis in cancer cells or reduced viral load in infected cells.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Pyrazolo[3,4-d]pyrimidine derivativeAntiviral (HCV)32.2 μM
Mercapto-substituted 1,2,4-triazolesAnticancer (HCT-116)6.2 μM
Pyrazolo derivativesAnti-inflammatoryVaries

These findings suggest that modifications to the pyrazolo structure can significantly influence biological activity.

Comparaison Avec Des Composés Similaires

Structural Features

The target compound’s structure is compared to analogs with variations in the heterocyclic core, substituent positions, and acetamide modifications (Table 1):

Table 1: Structural and Physicochemical Comparison of Pyrazolo-Pyrimidine/Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Substituents (Pyrazolo/Pyrimidine Ring) Acetamide Substituent Melting Point (°C)
Target Compound C₂₁H₁₉ClN₅O₂S 449.92 4-Chlorophenyl, 4-oxo N-(4-ethylphenyl) Not reported
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide C₁₄H₁₂ClN₅O₂S 349.80 4-Chlorophenyl, 4-oxo N-methyl Not reported
2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide C₁₃H₁₀ClN₅O₂S 335.77 4-Chlorophenyl, 4-oxo NH₂ Not reported
N-(4-acetylphenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide C₂₁H₁₆ClN₅O₃ 429.84 3-Chlorophenyl, 4-oxo N-(4-acetylphenyl) Not reported
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide C₁₃H₁₁ClN₄O₂S 330.77 Pyrimidine-2-yl, 4-methyl, 6-oxo N-(4-chlorophenyl) >282
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide C₂₀H₁₈N₄O₃S 402.45 Pyrimidine-2-yl, 4-methyl, 6-oxo N-(4-phenoxyphenyl) 224

Key Observations:

Core Heterocycle: The target compound and analogs in feature a pyrazolo[3,4-d]pyrimidinone core, while utilize a simpler pyrimidin-2-yl scaffold.

Substituent Effects: Chlorophenyl Position: The 4-chlorophenyl group in the target compound and contrasts with the 3-chlorophenyl substitution in , which could alter steric and electronic interactions in biological systems. Acetamide Modifications: Larger substituents (e.g., N-(4-ethylphenyl) in the target compound) likely reduce solubility compared to smaller groups (e.g., N-methyl in ).

Q & A

Q. What are the established synthetic routes for this compound, and what critical intermediates are involved?

The synthesis involves nucleophilic substitution between α-chloroacetamide derivatives and a pyrazolo[3,4-d]pyrimidinone thiol intermediate. Key steps include:

  • Cyclization of the pyrazolo-pyrimidinone core using urea or thiourea under acidic conditions.
  • Thioether bond formation via reaction of the thiol group with α-chloroacetamide in polar aprotic solvents (e.g., DMF) at 60–80°C . Critical intermediates: 1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol and N-(4-ethylphenyl)-2-chloroacetamide.

Q. Which spectroscopic techniques are essential for structural confirmation and purity analysis?

  • 1H/13C NMR : Confirm the thioether linkage (δ ~3.5–4.0 ppm for SCH2) and acetamide NH proton (δ ~10.5 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm and acetonitrile/water gradients .

Q. How should initial biological screening assays be designed for this compound?

  • Primary assays : Kinase inhibition profiling (e.g., EGFR, JAK2) using recombinant enzymes and ATP-competitive assays.
  • Secondary assays : Cell viability tests (MTT/WST-1) in cancer lines (e.g., HCT-116, MCF-7) with IC50 determination.
  • Include controls: Positive (e.g., staurosporine) and solvent-only negative controls. Validate hits with dose-response curves (3–5 replicates) .

Advanced Research Questions

Q. What experimental design strategies optimize reaction yield and minimize byproducts?

Use response surface methodology (RSM) with a central composite design to model:

  • Variables: Temperature (X1), reaction time (X2), and molar ratio (X3).
  • Outputs: Yield (%) and byproduct formation (e.g., oxidized disulfides). Analyze interactions via ANOVA and optimize using pareto charts. Achieve >80% yield with <5% impurities .

Q. How can computational chemistry resolve contradictions in observed vs. predicted reaction pathways?

  • Perform DFT calculations (B3LYP/6-311G**) to map energy profiles for competing mechanisms (e.g., SN2 vs. elimination).
  • Use solvent models (e.g., CPCM) to assess polarity effects on transition states.
  • Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments .

Q. What methodologies address discrepancies between in vitro and cellular activity data?

  • Measure logP (shake-flask method) to evaluate membrane permeability.
  • Quantify intracellular concentrations via LC-MS/MS after cell lysis.
  • Assess metabolic stability using liver microsomes and adjust design via prodrug strategies (e.g., esterification) .

Q. Which reactor designs improve scalability while preserving stereochemical integrity?

  • Continuous flow reactors with immobilized catalysts (e.g., Pd/C) enhance hydrogenation efficiency.
  • Monitor enantiomeric excess via chiral HPLC during scale-up.
  • Use PID-controlled jacketed reactors (±1°C) for exothermic steps to prevent racemization .

Q. How do substituent modifications on the pyrazolo-pyrimidinone core affect target binding?

  • Conduct molecular docking (AutoDock Vina) to compare binding modes of analogs with substitutions at R1 (4-chlorophenyl) and R2 (4-ethylphenyl).
  • Validate with SPR to measure binding kinetics (KD, kon/koff).
  • Bulky substituents at R1 increase hydrophobic interactions, improving residence time by 3× .

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